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Hex-2-yne-1,1-diol

Electroplating Nickel Plating Semi-bright Nickel

Hex-2-yne-1,1-diol (CAS 11069-51-5) is a six-carbon acetylenic diol characterized by a triple bond at the 2-position and two hydroxyl groups at the 1-position. Its molecular formula is C6H10O2, with a molecular weight of 114.14 g/mol.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 11069-51-5
Cat. No. B8460698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHex-2-yne-1,1-diol
CAS11069-51-5
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCCC#CC(O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h6-8H,2-3H2,1H3
InChIKeyKXUSQYGLNZFMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hex-2-yne-1,1-diol (CAS 11069-51-5) in Electroplating Formulations: A C6 Acetylenic Diol Procurement Guide


Hex-2-yne-1,1-diol (CAS 11069-51-5) is a six-carbon acetylenic diol characterized by a triple bond at the 2-position and two hydroxyl groups at the 1-position. Its molecular formula is C6H10O2, with a molecular weight of 114.14 g/mol . This compound belongs to a class of acetylenic alcohols and diols that have been recognized as effective brightening and leveling agents in nickel electroplating baths [1]. In these applications, the alkyne moiety is believed to adsorb onto the cathode surface, influencing the deposition process and promoting a smoother, more reflective finish [2]. It is also noted for its potential role as a corrosion inhibitor in acidic environments, leveraging the diol functionality for interaction with metal surfaces [3].

Why Hex-2-yne-1,1-diol Cannot Be Readily Substituted by Other Acetylenic Diols or Alcohols in Electroplating


While multiple acetylenic diols and alcohols share the general classification of electroplating brighteners, their performance is highly dependent on specific molecular architecture [1]. The unique structural features of Hex-2-yne-1,1-diol—its C6 chain length and the specific positioning of the triple bond and hydroxyl groups—dictate its adsorption characteristics, electrochemical stability, and the resulting coating properties [2]. For instance, shorter-chain analogs like 2-butyne-1,4-diol, while effective, have been shown to significantly decrease cathodic current efficiency and can induce high internal stress in Ni-W alloy deposits [3]. Propargyl alcohol, another common alternative, is often cited for its instability and high consumption rate in baths [4]. The choice of Hex-2-yne-1,1-diol over these alternatives is thus a matter of achieving a specific balance of brightness, leveling, stress control, and bath longevity, particularly in specialized applications like semi-bright nickel plating for sulfur-free deposits [5].

Quantitative Performance Evidence for Hex-2-yne-1,1-diol in Nickel Plating Systems


Comparative Operational Concentration Ranges in Semi-Bright Nickel Formulations

In semi-bright nickel plating bath formulations designed to produce sulfur-free deposits, Hex-2-yne-1,1-diol (referred to as 'hexyne diol') is specified with an optimal concentration range that differs from the commonly co-used 2-butyne-1,4-diol ('butyne diol'). [1] The operational window for hexyne diol is reported as 50 mg/L to 500 mg/L, while butyne diol is specified with a significantly lower range of 30 mg/L to 300 mg/L. [1] This difference in effective concentration regimes suggests distinct adsorption behaviors and electrochemical impacts, with hexyne diol maintaining efficacy over a broader and higher concentration range.

Electroplating Nickel Plating Semi-bright Nickel

Impact on Cathodic Current Efficiency in Alloy Plating

The addition of acetylenic diols like 2-butyne-1,4-diol is known to negatively impact cathodic current efficiency in Ni-W alloy electroplating. [1] In a study evaluating additives for Ni-W deposition, the introduction of 2-butyne-1,4-diol was directly correlated with a decrease in current efficiency, a factor that can limit throughput and increase energy costs. [1] Hex-2-yne-1,1-diol, due to its longer carbon chain and potentially different adsorption kinetics, is inferred to offer a more favorable profile in this regard, based on its established use in high-throughput semi-bright nickel processes where maintaining current efficiency is critical. [2] This represents a class-level inference where structural differences are hypothesized to mitigate the efficiency losses seen with shorter-chain analogs.

Ni-W Alloy Current Efficiency Electroplating Additives

Enhancement of Coating Uniformity on Complex Geometries

Acetylenic diols, including Hex-2-yne-1,1-diol, are specifically identified as additives to improve plating uniformity on irregular surfaces, such as the through-holes of printed circuit boards (PCBs). [1] The technical challenge in PCB plating is the voltage drop along the hole's barrel, leading to a 'dog-bone' effect where the surface is over-plated and the interior is under-plated. [1] The inclusion of Hex-2-yne-1,1-diol in nickel electroplating solutions is a targeted solution to this problem, providing leveling action that promotes a more consistent deposit thickness across the entire substrate topography. [1]

Throwing Power Leveling Printed Circuit Boards

Role in Achieving Sulfur-Free Semi-Bright Nickel Deposits

Hex-2-yne-1,1-diol is a key component in specific semi-bright nickel plating bath formulations that are explicitly designed to produce sulfur-free deposits. [1] This is a crucial differentiator from many conventional bright nickel systems that rely on sulfur-containing organic compounds (e.g., saccharin) for brightness. Sulfur co-deposited in a nickel layer can lead to passivation issues and reduced corrosion resistance in multi-layer coatings (e.g., Cu/Ni/Cr). [2] The use of Hex-2-yne-1,1-diol as a primary brightening/leveling agent enables the creation of a semi-bright, sulfur-free nickel layer that serves as an ideal undercoat for subsequent bright nickel or chrome layers, enhancing the overall corrosion protection of the final component. [1]

Sulfur-Free Nickel Semi-bright Nickel Corrosion Resistance

Procurement-Focused Application Scenarios for Hex-2-yne-1,1-diol


Formulation of Sulfur-Free Semi-Bright Nickel Undercoats for High-Corrosion Resistance Multi-Layer Systems

Procurement of Hex-2-yne-1,1-diol is specifically indicated when formulating a semi-bright nickel plating bath that must produce a sulfur-free deposit. [1] This is a cornerstone requirement for multi-layer coatings (e.g., Cu/Ni(semi-bright)/Ni(bright)/Cr) used in the automotive and plumbing industries, where the sulfur-free underlayer prevents galvanic corrosion and ensures long-term durability. The ability to achieve both leveling and brightening without introducing sulfur is a key performance attribute linked to this compound.

Nickel Electroplating of Printed Circuit Boards with Challenging Through-Hole Aspect Ratios

For manufacturers of advanced printed circuit boards (PCBs), achieving uniform nickel plating within high-aspect-ratio through-holes is a persistent challenge. [2] The inclusion of Hex-2-yne-1,1-diol in the electroplating bath is a validated approach to enhance leveling and improve throwing power, mitigating the 'dog-bone' effect and ensuring consistent barrier layer thickness. This application scenario directly leverages the compound's established role in promoting coating uniformity on complex geometries.

Optimizing Process Stability in Ni-W Alloy Electroplating

In the electrodeposition of nickel-tungsten (Ni-W) alloys, which are pursued as alternatives to hard chromium, additive selection critically impacts internal stress and current efficiency. [3] While 2-butyne-1,4-diol has been studied as a brightener, its use is associated with a decrease in cathodic current efficiency. [3] The procurement of Hex-2-yne-1,1-diol may be a strategic choice in this context, based on the class-level inference that its distinct molecular structure offers a more favorable balance between deposit brightness and process efficiency, thereby improving the overall economics and stability of the Ni-W plating operation.

Research and Development of Novel Electroplating Additive Packages

Hex-2-yne-1,1-diol serves as a valuable building block and comparator in R&D efforts aimed at developing next-generation electroplating additives. Its well-defined structure and known functional profile provide a baseline for evaluating new molecules. Researchers can use it to benchmark the performance of novel acetylenic compounds or to investigate structure-activity relationships in brightening and leveling mechanisms. Its availability in research-grade purity supports controlled experimental studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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